2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Overview
Description
2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a heterocyclic compound that contains both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the coupling of an imidazole derivative with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst and a boronic acid or ester as a reagent. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.
Reduction: The pyridine ring can be reduced to piperidine under certain conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield imidazole N-oxide, while reduction of the pyridine ring would produce piperidine derivatives.
Scientific Research Applications
2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine depends on its specific application. In catalysis, it may act as a ligand that stabilizes transition states and intermediates. In biological systems, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-YL)pyridine: Lacks the boron-containing dioxaborolane group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Lacks the imidazole ring.
Uniqueness
The presence of both imidazole and dioxaborolane groups in 2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler analogs.
Properties
IUPAC Name |
2-imidazol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-5-6-17-12(9-11)18-8-7-16-10-18/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMLDPKXURRWAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136409 | |
Record name | Pyridine, 2-(1H-imidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443111-87-2 | |
Record name | Pyridine, 2-(1H-imidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443111-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-(1H-imidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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